molecular formula C19H21N5O3 B2672967 8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896321-61-2

8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2672967
CAS RN: 896321-61-2
M. Wt: 367.409
InChI Key: UBUUXBOBIVVZKA-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as ETPI, is a synthetic compound that belongs to the class of imidazopurines. ETPI has been of great interest to scientists due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of related derivatives and their biological activities have been a focus of research. For instance, Nilov et al. (1995) discussed the synthesis of 7,8-polymethylenehypoxanthines derivatives, which are precursors to compounds that exhibit antiviral and antihypertensive activities. These findings indicate the potential medicinal applications of related compounds (Nilov et al., 1995). Similarly, Simo et al. (1998) focused on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, demonstrating the versatility of such structures in drug design (Simo et al., 1998).

Spectral Characterization and Modeling

Hęclik et al. (2017) provided insights into the spectral characterization and quantum-mechanical modeling of esters with an imidazoquinazoline ring. Their research contributes to understanding the chemical and physical properties of such compounds, which is essential for developing new materials with specific functionalities (Hęclik et al., 2017).

Antidepressant and Anxiolytic Activity

Zagórska et al. (2015) and Zagórska et al. (2016) explored the structure-activity relationships of arylpiperazinylalkyl purine derivatives, identifying potential ligands for serotoninergic and dopaminergic receptors. These compounds have shown promising results in preliminary pharmacological studies as potential antidepressants and anxiolytic agents, highlighting the therapeutic applications of such molecules (Zagórska et al., 2015); (Zagórska et al., 2016).

Intermolecular Interactions and Material Design

Shukla et al. (2020) conducted a quantitative investigation of the intermolecular interactions present in a related xanthine derivative. Their study provides valuable insights into the design of new materials, emphasizing the significance of understanding molecular interactions in the development of compounds with specific properties (Shukla et al., 2020).

properties

IUPAC Name

6-(4-ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-6-27-14-9-7-13(8-10-14)23-11(2)12(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUXBOBIVVZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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